[(4-Methoxyphenyl)sulfonyl]indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-11-10-12-4-2-3-5-15(12)16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTRQJKXEHJMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225606 | |
| Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-28-2 | |
| Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346692-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-[(4-methoxyphenyl)sulfonyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Total Synthesis Strategies for 4 Methoxyphenyl Sulfonyl Indoline and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the [(4-Methoxyphenyl)sulfonyl]indoline Core
A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to readily available starting materials. The most apparent disconnection is at the nitrogen-sulfur bond (N-S bond) of the sulfonamide functionality. This bond can be retrosynthetically cleaved to yield indoline (B122111) and 4-methoxybenzenesulfonyl chloride. This approach is synthetically feasible as the formation of a sulfonamide from an amine and a sulfonyl chloride is a robust and widely used transformation.
A second key disconnection involves the C-N bond within the indoline ring, which can be broken to reveal a substituted aniline (B41778) precursor. This strategy opens up various possibilities for the construction of the five-membered nitrogen-containing ring. For instance, a disconnection of the C2-C3 bond could lead to a 2-vinylaniline (B1311222) derivative, which can undergo cyclization. Alternatively, a disconnection of the N-C2 bond might suggest a route starting from a 2-(2-haloethyl)aniline derivative.
These disconnections form the basis for the synthetic strategies discussed in the following sections. The choice of a specific synthetic route will often depend on the desired substitution pattern on the indoline ring and the availability of starting materials.
Development and Optimization of Indoline Ring Formation Techniques Relevant to this compound Precursors
The formation of the indoline scaffold is a critical step in the synthesis of this compound. Numerous methods have been developed for this purpose, ranging from classical cyclizations to modern catalytic approaches.
Catalytic Cyclization Reactions for Indoline Scaffolds
Transition metal-catalyzed reactions have become powerful tools for the synthesis of heterocyclic compounds, including indolines. Palladium-catalyzed cyclizations of 2-alkynylaniline derivatives are a significant approach to constructing the indoline core. nih.gov These reactions often proceed through a tandem Sonogashira coupling followed by cyclization. nih.gov The use of palladium catalysts allows for mild reaction conditions and a broad tolerance of functional groups. mdpi.com
Copper-catalyzed reactions also offer an efficient route to indolines. For example, the copper-catalyzed cyclization of 2-ethynylanilines with sulfonyl azides can directly produce 2-sulfonyliminoindolines, which can be further transformed into the desired indoline derivatives. acs.org This method is advantageous due to its mild conditions and the ability to introduce functionality at the 2-position of the indoline ring. acs.org
Furthermore, iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols can be employed for the regio-selective C-H and N-H bond functionalizations of indolines, providing access to a diverse range of substituted indoles and indolines. organic-chemistry.org
Radical and Photochemical Approaches to Indoline Ring Construction
Radical and photochemical reactions provide alternative and often complementary strategies for the formation of the indoline ring. Visible-light-promoted intramolecular reductive cyclization of suitable precursors offers a metal-free approach to functionalized indolines. nih.govresearchgate.net These reactions can be initiated by photocatalysts or, in some cases, proceed directly upon light irradiation. nih.gov For instance, a direct photo-induced reductive Heck cyclization of indoles has been developed to prepare polycyclic indolinyl compounds. nih.gov
Radical additions to N-allylanilines followed by ring-closure onto the aromatic core represent another versatile method for obtaining a wide variety of indolines. researchgate.net These radical cyclizations can be initiated by various means, including the use of radical initiators or photoredox catalysis.
Asymmetric Synthesis of Chiral Indoline Intermediates for this compound
The synthesis of enantiomerically pure indolines is of great importance, as many biologically active molecules containing this scaffold are chiral. Asymmetric hydrogenation of in situ generated indoles is a concise and enantioselective method for producing optically active indolines. rsc.org This can be achieved through a one-pot process involving intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation, yielding high enantiomeric excesses. rsc.org
Another approach involves the use of a transient chiral directing group. For example, a ruthenium(II)-catalyzed enantioselective hydroarylation can be used to access 3,4-disubstituted indoline derivatives. thieme-connect.comthieme-connect.com In this method, a chiral amine additive transiently interacts with a functional group on the starting material to control the stereochemical outcome of the cyclization. thieme-connect.comthieme-connect.com Kinetic resolution of racemic indolines using a chiral base system followed by trapping with an electrophile is another effective method for obtaining enantiomerically enriched 2-arylindolines and 2,2-disubstituted indolines. whiterose.ac.uk
Installation of the 4-Methoxyphenylsulfonyl Moiety in this compound
The final key step in the synthesis of the target molecule is the introduction of the 4-methoxyphenylsulfonyl group onto the nitrogen atom of the indoline ring.
Mechanism-Driven Analysis of Sulfonylation Reactions
The most common method for the N-sulfonylation of indolines is the reaction of the indoline with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base. The mechanism of this reaction follows a nucleophilic substitution pathway. The nitrogen atom of the indoline acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack leads to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group, often facilitated by the base which also serves to neutralize the generated hydrochloric acid, results in the formation of the stable N-S bond of the sulfonamide.
The choice of base and solvent can influence the reaction rate and yield. Common bases used for this transformation include pyridine, triethylamine, or inorganic bases like potassium carbonate. The reaction is typically carried out in aprotic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
Chemo- and Regioselective Functionalization for Sulfonyl Introduction
The introduction of a sulfonyl group onto the indoline scaffold can be achieved with high chemo- and regioselectivity, primarily through N-sulfonylation. The most direct and common method involves the reaction of indoline with an appropriately substituted sulfonyl chloride, in this case, (4-methoxyphenyl)sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The chemoselectivity of this reaction is high, as the secondary amine of the indoline is significantly more nucleophilic than the aromatic C-H bonds, leading to preferential N-sulfonylation. While specific literature detailing the synthesis of this compound is not prevalent, the general procedure for N-sulfonylation of secondary amines is well-established.
In contrast to N-sulfonylation, functionalization of the indoline aromatic ring requires more advanced catalytic methods. For instance, the regioselective introduction of a sulfonyl group at the C7 position of the indoline ring has been achieved through copper-catalyzed C-H activation. This method, however, necessitates the presence of a directing group on the indoline nitrogen to achieve the desired regioselectivity.
Furthermore, the sulfonylation of the related indole (B1671886) nucleus has been explored, often leading to functionalization at the C2 or C3 positions, highlighting the importance of the substrate's electronic and steric properties in determining the site of reaction. For example, a metal-free approach involving the reaction of indoles with arylsulfonyl hydrazides mediated by tert-butyl hydroperoxide (TBHP) and potassium iodide (KI) has been shown to yield 2,3-disulfonylated indoles.
Contemporary Synthetic Innovations for this compound Assembly
Recent advances in synthetic organic chemistry have provided innovative tools for the construction of N-sulfonylindolines, focusing on efficiency, sustainability, and automation.
Application of Organometallic Catalysis in Sulfonylindoline Synthesis
Organometallic catalysis offers powerful methods for the formation of C-S and N-S bonds, enabling the synthesis of sulfonylindolines through novel bond disconnections. A prime example is the copper-catalyzed direct C7-sulfonylation of 1-(pyrimidin-2-yl)indoline with various arylsulfonyl chlorides, including (4-methoxyphenyl)sulfonyl chloride. This reaction proceeds in moderate to good yields and demonstrates excellent regioselectivity, which is controlled by the chelating effect of the N-pyrimidinyl directing group. nih.govtandfonline.comacs.org
The proposed mechanism involves the formation of a six-membered copper-containing metallocycle, followed by reaction with the sulfonyl chloride. This strategy provides access to C7-functionalized indolines that would be difficult to obtain through classical electrophilic aromatic substitution.
Palladium catalysis has also been extensively used for the N-arylation of indoles and related heterocycles. While not a direct sulfonylation, these methods for forming N-aryl bonds are conceptually related and highlight the power of organometallic catalysis in functionalizing the indoline nitrogen.
Table 1: Copper-Catalyzed C7-Sulfonylation of 1-(Pyrimidin-2-yl)indoline
| Entry | Arylsulfonyl Chloride | Product | Yield (%) |
| 1 | Benzenesulfonyl chloride | 7-(Phenylsulfonyl)-1-(pyrimidin-2-yl)indoline | 78 |
| 2 | 4-Methylbenzenesulfonyl chloride | 7-((4-Methylphenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 82 |
| 3 | 4-Methoxybenzenesulfonyl chloride | 7-((4-Methoxyphenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 75 |
| 4 | 4-Chlorobenzenesulfonyl chloride | 7-((4-Chlorophenyl)sulfonyl)-1-(pyrimidin-2-yl)indoline | 72 |
Sustainable and Green Chemistry Protocols for this compound Production
In line with the principles of green chemistry, several sustainable methods for the synthesis of sulfonamides have been developed, which can be applied to the production of this compound. These methods aim to reduce waste, avoid hazardous reagents, and utilize environmentally benign solvents.
One such approach is the use of water as a solvent for the N-sulfonylation reaction. The reaction of an amine with a sulfonyl chloride in water, often in the presence of a mild inorganic base like sodium carbonate, can provide the desired sulfonamide in high yield and purity, often without the need for chromatographic purification.
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for sulfonamide synthesis. The ball-milling of a disulfide with an oxidizing agent and a chloride source can generate the sulfonyl chloride in situ, which can then be reacted with an amine in the same vessel to afford the sulfonamide. This one-pot, solvent-free approach significantly reduces the environmental impact of the synthesis.
Continuous Flow Synthesis and Automation in the Production of this compound
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of active pharmaceutical ingredients and their intermediates. The synthesis of this compound is well-suited for a continuous flow process.
A flow-based system could involve the continuous pumping of solutions of indoline and (4-methoxyphenyl)sulfonyl chloride with a base through a heated reactor coil. The short residence times and excellent heat and mass transfer in microreactors can lead to rapid and highly controlled reactions, often with improved yields and safety profiles compared to batch processes. Furthermore, in-line purification and analysis can be integrated into the flow system, allowing for a fully automated production process. The synthesis of sulfonyl chlorides themselves has been successfully demonstrated in continuous flow, which could be a preliminary step in a multi-step flow synthesis of the target molecule. nih.govcaltech.edu
Divergent and Parallel Synthesis Strategies for this compound Derivatives
To explore the structure-activity relationships of this compound-based compounds, the development of divergent and parallel synthesis strategies is crucial for generating libraries of analogues. A divergent approach would start from a common intermediate and introduce diversity at a late stage.
For instance, a library of N-sulfonylindoline derivatives can be readily prepared by reacting a panel of substituted indolines with a panel of substituted arylsulfonyl chlorides in a parallel synthesizer. This would allow for the systematic variation of substituents on both the indoline ring and the phenylsulfonyl moiety.
A more advanced divergent strategy could involve the synthesis of a common N-sulfonylindoline scaffold that is further functionalized. For example, if the indoline ring contains a suitable functional group, such as a halogen or a boronic ester, it could be subjected to a variety of cross-coupling reactions to introduce further diversity. Similarly, if the methoxy (B1213986) group on the phenylsulfonyl moiety is replaced with a functional group handle, a wide range of derivatives could be accessed through subsequent chemical transformations.
While specific examples of divergent synthesis for this compound are not extensively reported, the principles have been successfully applied to other heterocyclic systems, such as the divergent synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives from a common precursor.
Elucidation of Reactivity, Reaction Mechanisms, and Derivatization Pathways of 4 Methoxyphenyl Sulfonyl Indoline
Mechanistic Investigations of Nucleophilic and Electrophilic Transformations on the Indoline (B122111) Core of [(4-Methoxyphenyl)sulfonyl]indoline
The indoline core of this compound, while generally less reactive than indole (B1671886) due to its saturated five-membered ring, can undergo specific transformations. The N-sulfonyl group reduces the nucleophilicity of the nitrogen atom, making it less prone to direct alkylation or acylation compared to unsubstituted indoline. However, this electronic feature enhances the acidity of the C-2 protons, facilitating deprotonation and subsequent reaction with electrophiles.
Nucleophilic Transformations: The nitrogen lone pair in this compound is delocalized into the sulfonyl group, diminishing its nucleophilic character. Consequently, reactions directly at the nitrogen center, such as quaternization, are generally unfavorable under standard conditions.
Electrophilic Transformations: The primary site for electrophilic attack on the indoline core is the C-2 position. The sulfonyl group stabilizes an adjacent carbanion, allowing for regioselective functionalization. This is typically achieved through a deprotonation-alkylation sequence. Strong bases, such as organolithium reagents (e.g., n-butyllithium or s-butyllithium), are required to abstract a proton from the C-2 position. The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles.
Research into related N-sulfonylindoline systems demonstrates the viability of this approach for introducing alkyl, and other functional groups at the C-2 position. The reaction proceeds via the formation of a stabilized carbanion, which then attacks the electrophile.
Table 1: Representative Electrophilic Functionalization at C-2 of N-Sulfonylindolines
| Entry | Base | Electrophile | Product |
| 1 | n-BuLi | Methyl iodide | 2-Methyl-[(4-methoxyphenyl)sulfonyl]indoline |
| 2 | s-BuLi | Benzyl bromide | 2-Benzyl-[(4-methoxyphenyl)sulfonyl]indoline |
| 3 | LDA | Acetaldehyde | 2-(1-Hydroxyethyl)-[(4-methoxyphenyl)sulfonyl]indoline |
| 4 | n-BuLi | N-Fluorobenzenesulfonimide (NFSI) | 2-Fluoro-[(4-methoxyphenyl)sulfonyl]indoline |
Note: This table represents typical transformations observed for N-sulfonylindolines.
Exploration of Transformations Involving the N-Sulfonyl Group in this compound
The N-sulfonyl group serves as both an activating group and a protecting group. Its removal or transformation is a key step in many synthetic sequences leading to functionalized indoline derivatives.
The removal of the (4-methoxyphenyl)sulfonyl group, a process known as desulfonylation, is crucial for accessing the free indoline. The stability of the S-N bond makes this a non-trivial step, often requiring harsh reaction conditions. However, various methods have been developed for the cleavage of arylsulfonamides.
Common reagents for this transformation include:
Reductive Cleavage: Reagents like sodium amalgam, samarium(II) iodide, or magnesium in methanol (B129727) can effect the reductive cleavage of the N-S bond.
Acid-Catalyzed Cleavage: Strong acids such as HBr in acetic acid or trifluoroacetic acid can be used, although the conditions can be harsh and may not be suitable for sensitive substrates.
Nucleophilic Cleavage: Certain nucleophiles can attack the sulfur atom, leading to the cleavage of the S-N bond. For instance, the use of thioglycolic acid has been reported for the facile deprotection of sulfonamides. unige.ch
Table 2: Conditions for Cleavage of the N-Sulfonyl Group
| Method | Reagents | Typical Conditions |
| Reductive | Mg/MeOH | Reflux |
| Reductive | SmI₂ | THF, Room Temperature |
| Nucleophilic | Thioglycolic Acid / Base | Room Temperature |
| Acidic | HBr / Acetic Acid | 100 °C |
Note: The effectiveness of these conditions can vary based on the specific substrate.
While less common, rearrangement reactions involving the sulfonyl group can occur under specific conditions, often promoted by light or radical initiators. One such transformation is the Smiles rearrangement, although it is more frequently observed in different aromatic systems. For N-sulfonylindolines, photochemical rearrangements could potentially lead to the migration of the sulfonyl group from the nitrogen to one of the aromatic carbon atoms, but such reactivity is not widely documented for this specific compound.
Directed Functionalization of the Aromatic Rings within this compound
The molecule possesses two aromatic rings: the benzene (B151609) ring of the indoline core and the 4-methoxyphenyl (B3050149) ring of the sulfonyl group. Both are susceptible to electrophilic aromatic substitution and other functionalization reactions.
The directing effects of the substituents on both rings govern the regioselectivity of electrophilic aromatic substitution.
Indoline Ring: The nitrogen atom, despite being part of a sulfonamide, still acts as an ortho-, para-director on the indoline's aromatic ring. However, its activating effect is significantly attenuated by the strongly electron-withdrawing sulfonyl group. The most likely position for electrophilic attack is the C-5 position, which is para to the nitrogen. Steric hindrance from the fused five-membered ring can disfavor substitution at the C-7 position. All activators are generally considered ortho-/para-directors. libretexts.org The stabilization of the intermediate arenium ion is greater when the electrophile adds to the ortho or para positions relative to the activating group. libretexts.org
Phenylsulfonyl Ring: The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director. The sulfonyl group is a deactivating group and a meta-director. In the (4-methoxyphenyl)sulfonyl moiety, the powerful ortho-, para-directing influence of the methoxy group dominates. Therefore, electrophilic substitution will occur at the positions ortho to the methoxy group (C-3' and C-5').
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Electrophile (Example) | Major Product(s) | Directing Group Influence |
| Indoline | Br₂ / FeBr₃ (Bromination) | 5-Bromo-[(4-methoxyphenyl)sulfonyl]indoline | N-atom (ortho, para) vs. -SO₂R (deactivating) |
| Phenylsulfonyl | HNO₃ / H₂SO₄ (Nitration) | [(3-Nitro-4-methoxyphenyl)sulfonyl]indoline | -OCH₃ (ortho, para, activating) |
Note: This table is based on established principles of electrophilic aromatic substitution. libretexts.org
Halogenated derivatives of this compound are versatile precursors for constructing more complex molecules via metal-catalyzed cross-coupling reactions. scilit.comnih.gov These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. semanticscholar.orgresearchgate.net
For these reactions to be carried out, the this compound must first be halogenated, typically at the C-5 or C-7 positions of the indoline ring or on the phenylsulfonyl ring, as described in the previous section. The reactivity order of halogens in these couplings is generally I > Br >> Cl. semanticscholar.org
Suzuki Coupling: A 5-bromo or 5-iodo derivative could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a 5-aryl-[(4-methoxyphenyl)sulfonyl]indoline.
Heck Coupling: Reaction of a halogenated derivative with an alkene under palladium catalysis would introduce a vinyl group.
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, would yield an alkynylated product.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of an amine group by coupling the halogenated derivative with an amine in the presence of a palladium catalyst.
These cross-coupling reactions provide powerful tools for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse library of derivatives. scilit.comnih.govresearchgate.net
Photochemical and Electrochemical Reactivity of this compound
The reactivity of this compound is largely dictated by the N-sulfonyl functional group. While specific studies on the title compound are not extensively detailed in the literature, its photochemical and electrochemical behavior can be inferred from research on related N-arylsulfonamides and sulfonimides.
Photochemical Reactivity
The photochemical behavior of sulfonamides generally involves the cleavage of the sulfur-nitrogen (S-N) bond. nih.gov Upon irradiation with UV light, the primary photochemical process is the homolysis of the S-N bond, generating a sulfonyl radical and an aminyl radical. nih.gov For N-arylsulfonimides, this homolysis occurs exclusively from the singlet excited state. nih.gov The subsequent fate of these radical intermediates depends on the reaction conditions, such as the solvent and the presence of oxygen. nih.gov
In the absence of oxygen, the radicals can lead to the formation of N-arylsulfonamides and photo-Fries-type rearrangement products. nih.gov In the presence of oxygen, sulfinic and sulfonic acids can be released. nih.gov Studies on the photodegradation of various sulfa drugs, which contain the arylsulfonamide core, confirm that a common degradation pathway involves the cleavage of the S-N bond, often yielding products like sulfanilic acid. acs.org The rate of direct photolysis and the quantum yield are highly dependent on the molecular structure and the pH of the solution. acs.org
Electrochemical Reactivity
The electrochemical reactivity of sulfonamides is characterized by the reductive cleavage of the N-S bond. This process typically requires highly negative reduction potentials, making sulfonamides robust functional groups that are stable under many conditions. strath.ac.uk However, this cleavage can be achieved electrochemically, offering a mild and tunable alternative to harsh chemical reducing agents like alkali metals. strath.ac.ukacs.org
The electrochemical reduction is an irreversible two-electron process that proceeds through a radical anion intermediate. nih.gov The stability of this intermediate and the ease of reduction can be influenced by other functional groups on the molecule. For instance, attaching an additional electron-withdrawing group, such as a benzoyl group, to the nitrogen atom can facilitate the reductive cleavage at less negative potentials. acs.org This strategy has been used to enable the efficient deprotection of sensitive amines without causing side reactions like epimerization at adjacent chiral centers. acs.org The potential required for the electrolysis can be tuned based on the specific sulfonyl group, allowing for chemoselective cleavage in complex molecules. nih.govscribd.com For example, a p-nosyl group can be cleaved at a potential of -0.9 V (vs. SCE), which is significantly less negative than that required for a tosyl group. nih.govresearchgate.net
| Sulfonamide Derivative Type | Applied Potential (V vs. SCE) for Cleavage | Key Observation | Reference(s) |
| N-Benzoyl-N-benzenesulfonyl amines | -1.8 to -2.0 | Efficient cleavage without epimerization of adjacent stereocenters. | acs.org |
| p-Nosyl (p-nitrobenzenesulfonyl) imides | -0.9 | Highly chemoselective cleavage of the nosyl group. | nih.govscribd.com |
| Tosyl (p-toluenesulfonyl) amides | ~ -2.0 | Reduction is possible but requires more negative potential. | nih.gov |
| General Arylsulfonamides | ~ -2.3 | Cleavage is challenging and requires highly negative potentials. | strath.ac.uk |
This table presents representative data for the electrochemical cleavage of various sulfonamide types to illustrate the principles of their electrochemical reactivity.
Stereoselective Transformations of Chiral this compound Analogues
The indoline scaffold and the chiral sulfur center in sulfinyl compounds are important motifs in synthetic and medicinal chemistry. nih.govnih.gov Stereoselective transformations of chiral analogues of this compound leverage the inherent chirality of a starting material or employ chiral catalysts to control the formation of new stereocenters with high fidelity.
The development of asymmetric transformations is crucial for accessing enantiomerically pure compounds. nih.gov In the context of N-sulfonylindolines, organocatalysis has emerged as a powerful tool for achieving high stereoselectivity. For instance, the formal [4+1] cycloaddition reaction between aza-ortho-quinone methides (generated in situ from N-sulfonylindoline precursors) and bromopyrazolones can be catalyzed by chiral squaramide catalysts. This methodology allows for the synthesis of complex chiral spiro-indoline-pyrazolone compounds in good yields and with high enantioselectivity.
Another key strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. For example, chiral N-acyloxazolidinones have been used in direct aldol (B89426) reactions catalyzed by magnesium salts, yielding anti-aldol adducts with high diastereoselectivity. nih.gov While not a direct transformation of the title compound, this illustrates a well-established principle for controlling stereochemistry in complex syntheses.
Furthermore, transformations can be performed on the sulfonyl group itself. The stereoselective synthesis of chiral sulfinyl compounds, which are precursors or analogues, can be achieved through methods like the enantioselective oxidation of prochiral sulfides or the dynamic kinetic resolution of racemic sulfinyl chlorides. nih.gov These methods provide access to configurationally stable, non-racemic sulfinyl compounds that can be further elaborated into more complex chiral molecules. nih.gov
| Reaction Type | Reactants | Chiral Influence | Product Type | Yield | Stereoselectivity | Reference(s) |
| [4+1] Cycloaddition | Aza-ortho-quinone methide (from N-sulfonylindoline), 4-Bromopyrazolone | Chiral Squaramide Catalyst | Chiro-spiro-indoline-pyrazolone | up to 68% | up to 93% ee | |
| Direct Aldol Reaction | Chiral N-acyloxazolidinone, Aldehyde | Chiral Auxiliary (Oxazolidinone) | Anti-Aldol Adduct | High | up to 32:1 dr | nih.gov |
| Sulfonamide Synthesis | Carboxylic Acid, Sulfinylamine | Photocatalyst | Primary Sulfonamide | Good | N/A | acs.org |
This table summarizes representative stereoselective transformations applicable to analogues of this compound, highlighting the conditions and outcomes.
Investigation of Non-Covalent Interactions and Supramolecular Chemistry Involving this compound
The solid-state architecture and crystal packing of this compound and its analogues are governed by a network of non-covalent interactions. bohrium.comrsc.org These weak forces, including hydrogen bonds, C–H···π interactions, and π–π stacking, dictate the conformation of the molecules and their assembly into larger supramolecular structures. iucr.orgresearchgate.net Understanding these interactions is critical for crystal engineering and designing materials with specific properties. scispace.comresearchgate.net
Crystal structure analyses of related N-phenylsulfonylindole derivatives reveal that the sulfonyl-bound phenyl ring is typically oriented nearly orthogonally to the indole ring system. iucr.org The molecular packing is often dominated by a combination of interactions. Weak C–H···O hydrogen bonds, where the oxygen atoms of the sulfonyl group act as acceptors, are a recurring motif. rsc.orgiucr.org These interactions can link molecules into chains or more complex two- and three-dimensional networks. researchgate.netnih.gov
| Interaction Type | Description | Typical Distance (Å) | Significance | Reference(s) |
| C–H···O Hydrogen Bond | A C-H donor interacts with an oxygen acceptor (often from the SO₂ group). | C···O ≈ 3.4 - 3.5 | Links molecules into layers or chains. | iucr.org |
| Intramolecular π–π Stacking | Stacking between indole and another aromatic ring within the same molecule. | Intercentroid ≈ 3.3 - 3.6 | Governs molecular conformation. | iucr.org |
| C–H···π Interaction | A C-H donor interacts with the face of an aromatic ring (π system). | C···Cg ≈ 3.5 - 3.9 | Connects molecular layers and reinforces packing. | iucr.orgnih.gov |
| N–H···O Hydrogen Bond | The amide N-H donor interacts with an oxygen acceptor (in related primary/secondary sulfonamides). | N···O ≈ 2.8 - 3.0 | Forms robust supramolecular synthons like dimers and chains. | researchgate.net |
This table details the common non-covalent interactions observed in the crystal structures of N-sulfonylindoles and related sulfonamides.
Hirshfeld Surface Analysis of Representative Sulfonylated Indoles
The following table presents the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for two representative phenylsulfonylindole derivatives, illustrating the quantitative importance of various non-covalent interactions.
| Intermolecular Contact | Contribution in Compound I (%) | Contribution in Compound II (%) | Reference(s) |
| H···H | 35.3 | 30.2 | iucr.orgnih.gov |
| O···H / H···O | 19.9 | 15.4 | iucr.orgnih.gov |
| C···H / H···C | 19.2 | 17.9 | iucr.orgnih.gov |
| Br···H / H···Br | 13.6 | N/A | iucr.org |
| N···H / H···N | N/A | 22.3 | nih.gov |
| C···C | 3.9 | 5.0 | iucr.orgnih.gov |
Data adapted from Hirshfeld surface analyses of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide (approximated as Compound I) and 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide (approximated as Compound II). iucr.orgnih.gov These compounds are structural analogues and serve to illustrate the interaction landscape.
Advanced Spectroscopic and Crystallographic Characterization of 4 Methoxyphenyl Sulfonyl Indoline
Single Crystal X-ray Diffraction Studies of [(4-Methoxyphenyl)sulfonyl]indoline: Conformational and Packing Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for the parent compound, this compound, is not publicly available, analysis of closely related structures, such as 1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde, provides significant insights into the expected molecular conformation and packing. researchgate.net
In the solid state, the indoline (B122111) ring is anticipated to adopt a relatively planar conformation, with the five-membered ring being nearly coplanar with the fused benzene (B151609) ring. The nitrogen atom of the indoline moiety is covalently bonded to the sulfur atom of the (4-methoxyphenyl)sulfonyl group. The geometry around the sulfur atom is expected to be tetrahedral.
The orientation of the (4-methoxyphenyl)sulfonyl group relative to the indoline core is of particular interest. The rotational freedom around the N-S bond allows for different conformations. In the crystal structure of the related 1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde, the plane of the 4-methoxyphenyl (B3050149) ring is significantly twisted with respect to the indole (B1671886) plane. researchgate.net A similar twisted conformation is expected for this compound.
Intermolecular interactions play a crucial role in the crystal packing. In the absence of strong hydrogen bond donors, the crystal lattice is likely to be stabilized by a network of weaker interactions, such as C-H···O and C-H···π interactions. The methoxy (B1213986) group on the phenyl ring and the sulfonyl oxygens can act as hydrogen bond acceptors. The aromatic rings of the indoline and the methoxyphenyl groups can participate in π-π stacking and C-H···π interactions, further stabilizing the crystal structure. For instance, in the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions create a two-dimensional network. nih.gov
Table 1: Expected Crystallographic Parameters for this compound (Hypothetical Data)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-25 |
| β (°) | 90-105 |
| V (ų) | 1500-2000 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.3-1.5 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals and confirms the connectivity of the molecule.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indoline and the 4-methoxyphenyl groups, as well as the aliphatic protons of the indoline ring. The protons of the 4-methoxyphenyl group will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methoxy group will give a sharp singlet around 3.8 ppm. The protons of the indoline moiety will show more complex splitting patterns. rsc.orgchemicalbook.com The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. rsc.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying protons that are on adjacent carbon atoms. For this compound, COSY would show correlations between the vicinal protons on the indoline ring (e.g., between H-2 and H-3, and among the aromatic protons of the indoline's benzene ring). researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will give a cross-peak in the HSQC spectrum. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range couplings between ¹H and ¹³C atoms, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations between the protons of the methoxy group and the quaternary carbon of the phenyl ring to which it is attached, as well as with the ortho carbons. It would also show correlations between the indoline protons and the sulfonyl-bearing carbon of the phenyl ring. researchgate.netresearchgate.netrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the molecule's conformation in solution. For this compound, NOESY could reveal through-space interactions between the protons of the 4-methoxyphenyl ring and the protons on the indoline moiety, providing insights into the rotational preference around the N-S bond. researchgate.netrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃ (Hypothetical Data)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indoline-2 | ~3.0 (t) | ~28 |
| Indoline-3 | ~4.0 (t) | ~50 |
| Indoline-4 | ~7.0 (d) | ~125 |
| Indoline-5 | ~7.2 (t) | ~127 |
| Indoline-6 | ~7.1 (t) | ~120 |
| Indoline-7 | ~7.8 (d) | ~115 |
| Indoline-3a | - | ~135 |
| Indoline-7a | - | ~143 |
| Sulfonyl-C1' | - | ~130 |
| Sulfonyl-C2', C6' | ~7.8 (d) | ~129 |
| Sulfonyl-C3', C5' | ~7.0 (d) | ~114 |
| Sulfonyl-C4' | - | ~163 |
| Methoxy-OCH₃ | ~3.8 (s) | ~56 |
Solid-State NMR Spectroscopy for this compound Polymorphs
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. wikipedia.orgemory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. Should this compound exist in different polymorphic forms, ssNMR would be an ideal tool to distinguish between them.
Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei, resulting in different chemical shifts in the ssNMR spectra. ¹³C and ¹⁵N ssNMR are particularly informative. By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. nih.gov Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. nih.gov By comparing the ssNMR spectra of different batches or crystalline forms of this compound, one could identify and characterize any existing polymorphs.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Isotopic and Fragmentation Analysis of this compound
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental composition with high accuracy. nih.govnih.govcopernicus.org For this compound (C₁₅H₁₅NO₃S), the expected monoisotopic mass can be calculated and compared with the experimental value to confirm its molecular formula.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. libretexts.orgmiamioh.edu By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation pattern is obtained that is characteristic of the molecule's structure. The fragmentation of this compound is expected to proceed through several key pathways:
Cleavage of the N-S bond: This would be a primary fragmentation pathway, leading to the formation of the indoline radical cation and the (4-methoxyphenyl)sulfonyl radical, or their respective ions.
Fragmentation of the sulfonyl group: Loss of SO₂ is a common fragmentation pathway for sulfonyl compounds.
Fragmentation of the 4-methoxyphenyl group: The 4-methoxyphenyl cation is a stable fragment and would likely be observed. Further fragmentation could involve the loss of a methyl radical or formaldehyde (B43269) from the methoxy group. researchgate.net
Fragmentation of the indoline ring: The indoline moiety can undergo characteristic ring-opening reactions or loss of small neutral molecules.
The fragmentation patterns of related indole-containing compounds and other nitrogen heterocycles provide a good basis for predicting the behavior of this compound in the mass spectrometer. nih.govyoutube.com
Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound (Hypothetical Data)
| m/z (Proposed) | Proposed Fragment Ion |
| 290.08 | [M+H]⁺ - H₂O |
| 171.05 | [(4-Methoxyphenyl)sulfonyl]⁺ |
| 155.02 | [M+H]⁺ - Indoline |
| 134.05 | [Indoline-H]⁺ |
| 118.07 | [Indoline]⁺ |
| 107.05 | [4-Methoxyphenyl]⁺ |
Vibrational Spectroscopy (FTIR, Raman) for Probing Molecular Dynamics and Bonding in this compound
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:
N-H stretching: The indoline N-H (if present, though in the title compound it is substituted) would show a band around 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
S=O stretching: The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C=C stretching: Aromatic ring stretching vibrations will be seen in the 1600-1450 cm⁻¹ region.
C-O stretching: The aryl-ether linkage of the methoxy group will show a strong band around 1250 cm⁻¹.
C-N and C-S stretching: These vibrations will appear in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds and symmetric vibrations tend to give strong Raman signals. The S=O symmetric stretch and the aromatic ring breathing modes are expected to be prominent in the Raman spectrum. Comparing the FTIR and Raman spectra can aid in the assignment of vibrational modes, as some modes may be active in one technique but not the other due to selection rules. researchgate.net
Circular Dichroism and Optical Rotatory Dispersion for Chiral Variants of this compound
While this compound itself is achiral, the introduction of a substituent at the C2 or C3 position of the indoline ring would create a stereocenter, leading to the existence of enantiomers. The study of these chiral variants is important, and techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for their characterization.
The kinetic resolution of 2-substituted indolines through N-sulfonylation has been reported, demonstrating a viable route to enantiomerically enriched N-sulfonylindolines. unige.chnih.gov Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers of such chiral derivatives. mdpi.com
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are related to the absolute configuration of the stereocenter(s). nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of a specific enantiomer and can be used to determine its purity and, in some cases, its absolute configuration.
For chiral derivatives of this compound, CD and ORD studies would be crucial for:
Confirming the enantiomeric purity of a sample.
Determining the absolute configuration of the enantiomers, often in conjunction with theoretical calculations or by comparison to known compounds.
Studying conformational changes in the chiral molecule.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Involving this compound (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. iucr.orgresearchgate.net It is a powerful tool for studying radical intermediates, transition metal complexes, and other paramagnetic species. iucr.orgnih.gov
In the context of this compound, EPR spectroscopy would be applicable if radical species involving this molecule were generated. For instance, the formation of a nitrogen-centered radical at the indoline nitrogen atom would be a candidate for EPR investigation. Such radicals can be generated through various methods, including photolytic or thermolytic homolytic bond cleavage or oxidation of the nitrogen atom. mdpi.com
The EPR spectrum of a hypothetical [(4-Methoxyphenyl)sulfonyl]indolinyl radical would provide information about the electronic environment of the unpaired electron. The g-value, a key parameter in EPR, would indicate the extent of spin-orbit coupling and can help identify the atom where the radical is centered. mdpi.com For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023). mdpi.com
Hyperfine coupling to magnetic nuclei, such as ¹⁴N and ¹H, would result in the splitting of the EPR signal into multiple lines. The magnitude of these hyperfine coupling constants is proportional to the spin density of the unpaired electron at the respective nucleus, offering valuable information about the delocalization of the radical across the molecule. iucr.org
While specific EPR studies on radical species of this compound are not documented in the searched literature, studies on other nitrogen-centered radicals in heterocyclic systems provide a basis for what might be expected. iucr.orgchemicalbook.com For example, the EPR spectra of N-(arylthio)phenylaminyls have been successfully measured and analyzed to determine spin density distribution. chemicalbook.com Should radical species of this compound be generated, EPR spectroscopy would be an indispensable technique for their characterization.
Computational Chemistry and Theoretical Modeling of 4 Methoxyphenyl Sulfonyl Indoline
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions of [(4-Methoxyphenyl)sulfonyl]indoline
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These methods can predict a wide range of characteristics for this compound, including its molecular orbital energies, charge distribution, and reactivity descriptors.
DFT studies on related sulfonamide derivatives have been employed to assess their electronic properties and potential biological activity. mdpi.comnih.gov For this compound, DFT calculations would typically involve geometry optimization to find the most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated.
Key Electronic Properties and Reactivity Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. mdpi.com
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.
| Parameter | Description | Typical Value Range for Sulfonamides |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.5 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye |
Data is illustrative and based on general values for sulfonamide derivatives.
Conformational Analysis and Potential Energy Surfaces of this compound
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds, such as the S-N bond and the bonds connecting the aromatic rings to the sulfonyl group, and calculating the potential energy at each step.
The resulting potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the low-energy (and thus more populated) conformations. Understanding the preferred conformation is critical for predicting how the molecule will bind to a biological target.
Molecular Dynamics Simulations for Understanding the Behavior of this compound in Solution and Biological Systems
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the motion of atoms and molecules, MD can be used to study the conformational flexibility of this compound in different environments, such as in aqueous solution or within the binding site of a protein.
In a study on N-arylsulfonylindoles, MD simulations were used to gain deeper insight into the binding mode of these ligands to their target receptor. doaj.orgresearchgate.net For this compound, an MD simulation could reveal:
Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation.
Binding Stability: If docked to a protein, MD simulations can assess the stability of the ligand-protein complex over time. mdpi.com
Conformational Changes: The simulation can show how the molecule transitions between different conformations, providing a more realistic picture of its dynamic nature.
In Silico Prediction of Molecular Interactions and Binding Affinities for this compound with Biological Macromolecules
Ligand-Protein Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies could be performed against various protein targets to predict its binding affinity and mode.
The docking process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. mdpi.com Studies on other sulfonamide derivatives have successfully used docking to rationalize their inhibitory activity. mdpi.com
Below is an illustrative table of docking results for a hypothetical study of this compound against a protein target.
| Parameter | Description | Hypothetical Value |
| Binding Affinity (kcal/mol) | The predicted free energy of binding. A more negative value indicates stronger binding. | -8.5 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed with protein residues. | 2 (with Arg12, Ser45) |
| Hydrophobic Interactions | Key residues involved in hydrophobic interactions. | Trp88, Phe102, Leu150 |
This data is for illustrative purposes only.
Pharmacophore Modeling and Virtual Screening for this compound Analogues
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net For a series of active sulfonamide derivatives, a pharmacophore model can be generated to capture the common features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore. This process, known as virtual screening, can rapidly identify novel compounds with the potential for similar biological activity. mdpi.com This approach is valuable for discovering new analogues of this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives Based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. medwinpublishers.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
For a series of this compound derivatives, a QSAR model could be developed to predict their activity based on calculated descriptors. These descriptors can be constitutional, topological, geometric, or electronic in nature.
A typical QSAR study involves:
Data Set: A collection of this compound analogues with their measured biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that relates the descriptors to the activity. wu.ac.th
Model Validation: Testing the predictive power of the model using an external set of compounds. nih.gov
QSAR models for sulfonamide inhibitors have been successfully developed, providing insights into the structural requirements for activity. nih.govnih.gov For instance, a QSAR model might reveal that increased hydrophobicity in a particular region of the molecule enhances activity, while bulky substituents at another position are detrimental.
Reaction Mechanism Elucidation via Computational Transition State Modeling for this compound Synthesis and Transformations
The synthesis of this compound typically involves the reaction of indoline (B122111) with (4-methoxyphenyl)sulfonyl chloride. Computational studies, often employing Density Functional Theory (DFT), can model this N-sulfonylation reaction to determine the most likely mechanistic pathway. These calculations can explore various possibilities, including a direct nucleophilic attack of the indoline nitrogen on the sulfur atom of the sulfonyl chloride or a more complex, stepwise process.
While specific computational studies exclusively detailing the transition state modeling for the synthesis of this compound are not extensively reported in publicly available literature, general principles from related sulfonamide formation reactions can be applied. Theoretical calculations on similar systems, such as the reaction of amines with sulfonyl chlorides, suggest a mechanism that can proceed through either an associative or a dissociative pathway.
In a potential associative mechanism, the nitrogen atom of indoline would attack the sulfur atom of (4-methoxyphenyl)sulfonyl chloride, leading to a pentacoordinate sulfur intermediate. This intermediate would then eliminate a chloride ion to form the final product. A dissociative mechanism, on the other hand, would involve the initial formation of a highly reactive sulfonyl cation, which is then trapped by the indoline. However, the formation of such a high-energy intermediate is generally considered less favorable.
A more plausible pathway, supported by computational studies on related systems, is a concerted SN2-type mechanism. In this scenario, the N-S bond forms concurrently with the S-Cl bond cleavage, all occurring within a single transition state. DFT calculations would be instrumental in visualizing the geometry of this transition state, showing the partial formation of the new bond and the partial breaking of the old one.
Furthermore, computational modeling can investigate the role of catalysts in the synthesis of this compound. For instance, in copper-catalyzed C-H sulfonylation reactions of N-arylindoles, DFT studies can elucidate the catalytic cycle, including the structures and energies of intermediates and transition states involving the copper catalyst. These studies can help rationalize the observed regioselectivity and efficiency of such reactions.
Although detailed quantitative data from computational studies specifically on this compound is scarce in the public domain, the theoretical framework for understanding its synthesis is well-established. Future computational research in this specific area would be invaluable for providing precise energetic data and a deeper understanding of the factors controlling the formation and reactivity of this important sulfonamide.
Pre Clinical Biological Research on 4 Methoxyphenyl Sulfonyl Indoline: Mechanistic and Target Oriented Investigations
Identification and Characterization of Specific Molecular Targets Interacting with [(4-Methoxyphenyl)sulfonyl]indoline (e.g., Enzyme Assays, Receptor Binding Studies)
This compound has been identified as a potential inhibitor of the bacterial Type III Secretion System (T3SS). This was discovered through a high-throughput screening campaign designed to find inhibitors of the T3SS in Citrobacter rodentium, a model organism for studying attaching and effacing pathogens. vcu.edu The screening assay was developed to quantify T3SS activity by measuring the secretion of a reporter protein. vcu.edu
The research identified this compound as one of the compounds tested for its ability to inhibit this system. vcu.edu The T3SS is a complex apparatus in many Gram-negative bacteria that allows them to inject effector proteins directly into the cytoplasm of host cells, a mechanism crucial for their pathogenicity. Therefore, the T3SS is considered a significant target for the development of new anti-infective agents that can disarm bacteria rather than kill them, potentially reducing the pressure for antibiotic resistance. vcu.edu
Further detailed characterization of the binding affinity, such as IC50 or Ki values, for this compound against the T3SS is not extensively detailed in publicly available literature.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
The primary intracellular signaling pathway identified as being modulated by this compound is related to its inhibition of the Type III Secretion System. By blocking the T3SS, the compound prevents the translocation of bacterial effector proteins into host cells. vcu.edu These effector proteins are known to manipulate a variety of host cellular signaling pathways to the advantage of the pathogen, including those involved in inflammation, apoptosis, and cytoskeletal arrangement. vcu.edu Therefore, the modulatory effect of this compound on intracellular signaling is indirect, by means of inhibiting the delivery of these bacterial effector proteins.
Specific details on the direct interaction of this compound with host cell signaling components have not been extensively documented in the available research.
In Vitro Cellular Assays for Investigating the Cellular Mechanisms of Action of this compound (e.g., Reporter Gene Assays, Protein Expression Modulation)
The investigation into the mechanism of action of this compound has utilized specialized in vitro cellular assays. A key methodology was a screening assay designed to quantify T3SS activity. vcu.edu This assay was engineered to measure the secretion of proteins by the T3SS, providing a direct readout of the system's functionality. vcu.edu In such a setup, a decrease in the measured secreted protein in the presence of the compound would indicate inhibitory activity.
While the specific results for this compound from this assay are not detailed in the available literature, its inclusion in the screening library suggests it was evaluated for its potential to modulate the expression or secretion of proteins associated with the T3SS. vcu.edu
Structure-Mechanism Relationship Studies for this compound Analogues Based on In Vitro Biological Activity
The high-throughput screening that included this compound also tested a number of its analogues and other related compounds. This allows for preliminary structure-mechanism relationship discussions. The screening library contained compounds with variations in the indoline (B122111) and sulfonyl portions of the molecule. vcu.edu
A selection of compounds from the screening provides a basis for comparison:
| Compound Name | Core Structure | Sulfonyl Substituent | Other Substituents |
| This compound | Indoline | 4-Methoxyphenyl (B3050149) | - |
| (4-pyridylmethyl)[(2,4,6-trimethylphenyl)sulfonyl]amine | Amine | 2,4,6-trimethylphenyl | 4-pyridylmethyl |
| 1-[(2,4,6-trimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | 2,4,6-trimethylphenyl | - |
| [(2,4,6-trimethylphenyl)sulfonyl]indoline | Indoline | 2,4,6-trimethylphenyl | - |
| 1-[(2-ethylpiperidyl)sulfonyl]-4-fluorobenzene | Piperidine | 4-fluorobenzene | 2-ethyl |
This table illustrates the chemical space explored in the screening. By comparing the activity of this compound with its analogues, researchers can infer the importance of the 4-methoxyphenyl group versus a trimethylphenyl group on the sulfonyl moiety, and the indoline core versus other cyclic amines like tetrahydroquinoline and piperidine. vcu.edu However, without the specific activity data for each compound, a detailed structure-activity relationship cannot be definitively established from the currently available information.
In Vivo Animal Model Studies Focused on Specific Biological Pathway Perturbation by this compound (excluding therapeutic efficacy or adverse effects)
There is currently no publicly available information regarding in vivo animal model studies specifically focused on the perturbation of biological pathways by this compound. Such studies would be a crucial next step to validate the in vitro findings of T3SS inhibition and to understand the compound's effects in a whole-organism context.
Development of Biological Probes and Chemical Tools based on this compound for Target Validation Studies
The potential of this compound as an inhibitor of the T3SS suggests its utility as a chemical probe for studying this bacterial virulence mechanism. vcu.edu A potent and selective inhibitor can be a valuable tool to dissect the temporal and spatial regulation of the T3SS and the specific roles of its effector proteins in pathogenesis. However, the development of a validated biological probe from this compound would require further optimization, including confirmation of its specific target within the T3SS and characterization of its off-target effects. There is no information in the available literature to suggest that this compound has been advanced to the stage of a validated chemical tool for target validation studies.
Emerging Applications and Future Research Directions for 4 Methoxyphenyl Sulfonyl Indoline
Utilization of [(4-Methoxyphenyl)sulfonyl]indoline as a Core Structure in the Design of Advanced Materials (e.g., Organic Semiconductors, Polymer Chemistry)
The intrinsic properties of the this compound scaffold make it a compelling candidate for the development of advanced organic materials. The core structure embodies a donor-π-acceptor (D-π-A) design, a principle widely used in creating materials for organic electronics. In this molecule, the methoxy-substituted phenyl ring can act as an electron donor, while the sulfonyl group serves as a potent electron acceptor. The indoline (B122111) ring acts as the π-conjugated bridge connecting these two moieties. This electronic arrangement is foundational for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research into related heterocyclic systems, such as indolo[2,3-b]quinoxalines and triazoloquinazolines, has demonstrated their utility in electronic applications. nih.govdntb.gov.ua For instance, certain D-π-A styryl dyes based on 1,3,5-triazine (B166579) have shown high thermal stability and positive solvatofluorism, properties that are highly desirable for OLEDs. nih.gov By analogy, derivatives of this compound could be synthesized and investigated for their potential as organic semiconductors. Functionalization at the C3 position of the indoline ring or on the phenyl rings could further tune the HOMO/LUMO energy levels, absorption spectra, and charge-transport properties.
Applications of this compound in Asymmetric Catalysis as Ligands or Organocatalysts
Chiral ligands are crucial for the advancement of asymmetric synthesis. While this compound has not been explicitly reported as a ligand or organocatalyst, its structure contains elements found in successful catalysts. The indole (B1671886) framework is central to novel chiral architectures like SPINDOLE, which have proven effective in promoting highly selective reactions. nih.govresearchgate.net Furthermore, ligands incorporating sulfinyl groups, which are related to the sulfonyl group, have been successfully used in asymmetric catalysis. nih.govresearchgate.net
Future research could explore the synthesis of chiral derivatives of this compound. For example, introducing a chiral center at the C2 or C3 position of the indoline ring could yield a new class of chiral ligands. These ligands could then be evaluated in various metal-catalyzed asymmetric transformations, such as hydrogenations, allylic alkylations, and hydroborations. The combination of the rigid indoline backbone, the stereodirecting chiral center, and the electronic influence of the methoxyphenylsulfonyl group could lead to unique reactivity and high enantioselectivity.
Additionally, the molecule itself could serve as a precursor to novel organocatalysts. The development of bifunctional catalysts, where one part of the molecule activates the substrate while another directs the stereochemistry, is a powerful strategy in organocatalysis. The this compound scaffold offers multiple sites for functionalization to incorporate hydrogen-bond donors or other catalytic moieties.
Development of this compound as Fluorescent Probes or Imaging Agents for Biological Systems
Fluorescent probes are indispensable tools for visualizing biological processes in real-time. The design of such probes often relies on the D-π-A principle to achieve desirable photophysical properties like large Stokes shifts and high quantum yields. nih.gov The this compound structure fits this design paradigm, suggesting its potential as a core for novel fluorophores. The intramolecular charge transfer (ICT) from the electron-donating methoxyphenyl group to the electron-accepting sulfonyl group upon photoexcitation could lead to environment-sensitive fluorescence, making it suitable for sensing applications.
Studies on other indole derivatives have shown their promise as fluorescent probes. mdpi.comresearchgate.net For example, some pyranoindole congeners exhibit high quantum yields (30–89%) and large Stokes shifts, which are beneficial for reducing self-quenching and background interference in biological imaging. By functionalizing the this compound core with specific recognition moieties, probes could be developed for detecting specific ions, biomolecules, or changes in the cellular microenvironment (e.g., pH, viscosity).
The table below summarizes the photophysical properties of representative fluorescent probes based on various heterocyclic scaffolds, illustrating the type of characteristics that could be targeted in the development of this compound-based probes.
| Probe/Scaffold Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature/Application |
| Pyrano[3,2-f] and [2,3-g]indoles | - | - | 0.30 - 0.89 | High quantum yields and large Stokes shifts. |
| Triazoloquinazolines | ~350-400 | ~420-480 | Moderate to High | Potential for optoelectronic purposes and as fluorescent probes. nih.gov |
| 1,3,5-Triazine Styryl Dyes | ~380-420 | ~480-550 | - | High Stokes shift and thermal stability. nih.gov |
| Rhenium(I) Tapy Complexes | ~350-400 | ~550-600 | 0.62 (solid state) | Aggregation-induced phosphorescence emission (AIPE). mdpi.com |
Data is generalized from multiple sources and specific values vary with substitution and solvent.
Future work would involve the synthesis and comprehensive photophysical characterization of this compound and its derivatives to assess their brightness, photostability, and sensitivity to environmental changes, paving the way for their use in advanced bioimaging applications.
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of this compound Derivatives
The traditional process of drug discovery and materials development is often slow and costly. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by enabling the de novo design of novel molecules with optimized properties. These computational approaches can explore vast chemical spaces to identify promising candidates that might be overlooked by conventional methods.
Generative AI models, such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. These trained models can then generate novel molecular structures, including derivatives of this compound, tailored to specific desired properties. For instance, a model could be optimized to generate derivatives with high predicted binding affinity to a biological target or with specific electronic properties for materials applications.
Reinforcement learning can be coupled with these generative models to guide the design process toward molecules that satisfy a multi-objective scoring function, simultaneously optimizing for activity, selectivity, and pharmacokinetic properties. This approach has been successfully used to design novel hits for multiple protein kinases.
The table below outlines some AI/ML models and their potential roles in the design and optimization of this compound derivatives.
| AI/ML Model Type | Function | Application to this compound |
| Recurrent Neural Networks (RNNs) | Generate novel molecules represented as SMILES strings. | Design of new derivatives with desired biological activities or material properties. |
| Generative Adversarial Networks (GANs) | A generator network creates molecules, and a discriminator network evaluates them. | Generate realistic and diverse libraries of this compound analogs. |
| Variational Autoencoders (VAEs) | Encode molecules into a continuous latent space for optimization. | Fine-tune molecular properties by navigating the latent space to find optimized structures. |
| Reinforcement Learning (RL) | Optimize a generative model based on a reward function. | Steer the generation process towards derivatives that meet multiple criteria (e.g., high potency, low toxicity). |
Applying these AI/ML techniques to the this compound scaffold could significantly accelerate the discovery of new drug candidates, catalysts, and advanced materials.
Challenges and Opportunities in the Comprehensive Academic Study of this compound
The most significant challenge in the study of this compound is the current lack of specific research dedicated to this compound. While the parent indoline scaffold is well-studied, this particular derivative remains largely unexplored, leaving its properties and potential applications speculative.
Challenges:
Synthesis: While general methods for N-sulfonylation of indoles and indolines exist, the synthesis of this specific compound may present challenges. Arenesulfonyl indoles can be prone to undesired dimerization or oligomerization, potentially leading to low yields or purification difficulties. researchgate.net The synthesis of related N-pyrazole-sulfonamide derivatives of indoline has required optimization to reduce byproduct formation and improve yields. mdpi.com
Lack of Foundational Data: Without basic data on its reactivity, stability, and photophysical and electronic properties, it is difficult to rationally design experiments for specific applications.
Characterization: Thoroughly characterizing novel derivatives and understanding their structure-property relationships will require a combination of advanced spectroscopic, crystallographic, and computational techniques.
Opportunities:
Vast Unexplored Chemical Space: The lack of existing research means that the field is wide open for discovery. Any foundational study on its synthesis and properties would be a significant contribution.
Interdisciplinary Research: The potential applications in materials science, catalysis, and medicinal chemistry provide opportunities for collaborative, interdisciplinary research projects.
Leveraging Existing Knowledge: The extensive literature on indole chemistry and sulfonyl-containing compounds provides a strong starting point for developing synthetic routes and predicting potential properties. nih.govresearchgate.netmdpi.com
High-Impact Potential: The discovery of novel properties or a "killer application" for this compound derivatives could have a substantial impact in its respective field.
Future Outlook: Unexplored Reactivity and Untapped Potential of this compound in Chemical Innovation
The future of this compound in chemical innovation is bright, hinging on the exploration of its fundamental reactivity and the creative application of its derivatives. The sulfonyl group at the N1 position is not merely a passive substituent; it significantly modulates the electronic character of the indoline ring and can serve as a reactive handle.
One key area for future research is the reactivity of the C3 position. N-sulfonyl indoles are known to be effective precursors for reactive vinylogous imine intermediates under basic conditions, which can then be trapped by various nucleophiles to generate a wide array of C3-substituted indole derivatives. researchgate.net Exploring this reactivity with the this compound system could unlock new synthetic pathways to complex molecules.
Furthermore, the electrophilic C3–H sulfenylation of indoles is an area of active investigation, and exploring similar transformations could lead to novel sulfur-containing heterocyclic systems with unique properties. ed.ac.ukrsc.org The methoxyphenyl ring also offers sites for further functionalization, allowing for the synthesis of extended conjugated systems or the attachment of other functional groups.
The untapped potential of this compound lies in its versatility. It is a molecule that sits (B43327) at the crossroads of several key areas of chemical research. By systematically investigating its synthesis, reactivity, and properties, the scientific community can unlock its potential to contribute to the development of next-generation pharmaceuticals, more efficient catalysts, and innovative organic materials. The journey from a relatively unknown chemical entity to a valuable molecular tool is a common narrative in chemical science, and this compound is a promising candidate for the next chapter.
Q & A
Basic: What are the standard synthetic routes for [(4-Methoxyphenyl)sulfonyl]indoline, and how can purity be optimized?
Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-methoxyphenylsulfonyl chloride) with indoline or its activated intermediates. A modular approach (Figure 3 in ) is favored, where sulfonyl chlorides react with indoline derivatives under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Key steps include:
- Reagent stoichiometry: A 1:1.2 molar ratio of indoline to sulfonyl chloride ensures complete conversion .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity. TLC monitoring (Rf ~0.3 in 3:1 hexane:EtOAc) confirms reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
